PPQ-102
Descripción general
Descripción
PPQ-102 es un inhibidor reversible del canal de cloro del regulador de la conductancia transmembrana de la fibrosis quística (CFTR). Es conocido por su capacidad de inhibir completamente las corrientes de cloro de CFTR con un valor de IC50 de aproximadamente 90 nM . Este compuesto ha demostrado ser prometedor en la prevención del agrandamiento de los quistes en la enfermedad renal poliquística .
Aplicaciones Científicas De Investigación
PPQ-102 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de los canales de cloro de CFTR.
Mecanismo De Acción
PPQ-102 ejerce sus efectos al dirigirse a los dominios intracelulares de unión a nucleótidos de la proteína CFTR. Inhibe la corriente de cloro mediada por CFTR de una manera reversible e independiente del voltaje . El compuesto estabiliza los canales de CFTR en un estado cerrado, evitando que los iones de cloro pasen . Este mecanismo es particularmente efectivo en la reducción de la formación y el agrandamiento de quistes en la enfermedad renal poliquística .
Análisis Bioquímico
Biochemical Properties
PPQ-102 is known to interact with the CFTR chloride channels, where it acts as a reversible inhibitor . The nature of these interactions involves the intracellular nucleotide binding domains of CFTR, leading to the inhibition of CFTR-mediated chloride current .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been used to reduce the size and number of renal cysts in a neonatal kidney organ culture model of polycystic kidney disease . Furthermore, this compound can increase vascular endothelial growth factor-A production in cultured airway epithelial cells, triggering epidermal growth factor receptor phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the CFTR chloride channels . This leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 5 µM, this compound has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .
Subcellular Localization
Current studies suggest that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
La preparación de PPQ-102 implica varias rutas sintéticas y condiciones de reacción. Un método implica la síntesis de compuestos de pirimido-pirrolo-quinoxalindiona, que luego se modifican para producir this compound . El método de preparación para las formulaciones in vivo incluye la disolución del compuesto en dimetilsulfóxido (DMSO), seguido de la mezcla con polietilenglicol (PEG) 300, Tween 80 y agua desionizada .
Análisis De Reacciones Químicas
PPQ-102 se somete a varias reacciones químicas, que incluyen:
Oxidación y Reducción:
Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Reactivos y Condiciones Comunes: Los reactivos como DMSO, PEG 300 y Tween 80 se utilizan comúnmente en la preparación y las reacciones que involucran this compound.
Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto original, modificados para mejorar su eficacia o estabilidad.
Comparación Con Compuestos Similares
PPQ-102 se compara con otros inhibidores y moduladores de CFTR:
Tezacaftor: Una molécula pequeña utilizada como corrector de la función del gen CFTR.
GLPG1837: Un potenciador efectivo de CFTR con diferentes perfiles de eficacia.
Icenticaftor: Un potenciador de los canales CFTR activo por vía oral.
Compuestos de Benzopirimidopirroloxazinediona (BPO): Estos compuestos han demostrado una mejor potencia, estabilidad metabólica y solubilidad acuosa en comparación con this compound.
This compound destaca por su alta eficacia en la inhibición de las corrientes de cloro de CFTR y sus posibles aplicaciones terapéuticas en la enfermedad renal poliquística y la fibrosis quística .
Actividad Biológica
The compound 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione , also referred to by its IUPAC name or as PPQ-102 in some contexts, has garnered interest due to its biological activity primarily as a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
This compound functions by inhibiting CFTR chloride currents with an IC50 value of approximately 90 nM . This inhibition plays a crucial role in conditions like cystic fibrosis and polycystic kidney disease where CFTR channels are dysfunctional or overactive. The compound's ability to modulate chloride and bicarbonate secretion is vital for maintaining fluid balance in epithelial tissues of the respiratory and gastrointestinal systems .
The compound has the following notable biochemical properties:
Property | Value |
---|---|
Molecular Weight | 438.5 g/mol |
IC50 (CFTR Inhibition) | ~90 nM |
Biochemical Pathway | CFTR-mediated secretion |
Cellular Effects
In laboratory studies using neonatal kidney organ cultures modeled after polycystic kidney disease:
- Cyst Reduction : this compound effectively reduced the size and number of renal cysts.
- Mechanistic Insights : The compound interacts with CFTR channels at the molecular level via binding interactions that inhibit their function.
Temporal Effects in Laboratory Settings
The effects of this compound have been shown to vary over time in controlled laboratory settings:
- Initial Phase : Complete prevention of cyst formation was observed.
- Subsequent Phases : Reduction in size of preformed cysts was noted after prolonged exposure to the compound.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cystic Fibrosis Models : In vitro studies demonstrated that this compound could restore normal chloride transport in cells derived from cystic fibrosis patients.
- Polycystic Kidney Disease Models : In neonatal kidney organ cultures, treatment with this compound led to significant reductions in cyst formation compared to untreated controls .
Comparison with Other CFTR Modulators
This compound has been compared with other known CFTR modulators and inhibitors:
Compound Name | Type | Efficacy Profile |
---|---|---|
Tezacaftor | Corrector | Improves CFTR function |
GLPG1837 | Potentiator | Enhances CFTR activity |
Icenticaftor | Potentiator | Orally active CFTR potentiator |
This compound stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential applications in treating conditions like cystic fibrosis and polycystic kidney disease .
Propiedades
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.